![molecular formula C9H15BrO4S B13320373 3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13320373.png)
3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C9H15BrO4S. It is characterized by the presence of a bromine atom, an oxolane ring, and a thiolane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione typically involves the reaction of 3-bromo-4-hydroxythiolane-1,1-dione with oxolane-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The bromine atom and the thiolane ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione
- 3-Bromo-4-methoxybenzaldehyde
- (3-bromo-2-[(oxolan-2-yl)methoxy]phenyl)methylamine
Uniqueness
3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione is unique due to its specific combination of a bromine atom, an oxolane ring, and a thiolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
Molecular Characteristics
- Molecular Formula : C17H14BrClO3
- Molecular Weight : 381.6 g/mol
- IUPAC Name : (5-bromo-2-chlorophenyl)-[4-[(3S)-oxolan-3-yl]oxyphenyl]methanone
Structural Representation
The compound features a complex structure that includes a brominated aromatic ring and an oxolane moiety, which may influence its interaction with biological targets.
The biological activity of 3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition may lead to altered cellular processes, particularly in cancer cells.
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, which can help mitigate oxidative stress in cells.
- Antimicrobial Activity : There is emerging evidence indicating that this compound possesses antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Case Studies and Research Findings
Recent studies have evaluated the biological effects of the compound:
Study 1: Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Study 2: Antimicrobial Efficacy
In vitro tests against bacterial strains revealed that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
Study 3: Antioxidant Capacity
Research involving oxidative stress models indicated that this compound could scavenge free radicals effectively. This property was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where it demonstrated a significant reduction in DPPH radical concentration.
Data Table of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Antitumor | Induction of apoptosis | Study 1 |
Antimicrobial | Inhibition of bacterial growth | Study 2 |
Antioxidant | Free radical scavenging | Study 3 |
Properties
Molecular Formula |
C9H15BrO4S |
---|---|
Molecular Weight |
299.18 g/mol |
IUPAC Name |
3-bromo-4-(oxolan-3-ylmethoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C9H15BrO4S/c10-8-5-15(11,12)6-9(8)14-4-7-1-2-13-3-7/h7-9H,1-6H2 |
InChI Key |
HWXHGJCOMUMLEI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1COC2CS(=O)(=O)CC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.